molecular formula C15H16N2OS2 B2502108 3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-14-2

3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2502108
CAS RN: 869076-14-2
M. Wt: 304.43
InChI Key: HKNUHAMIFJKDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic molecule that belongs to the class of thienopyrimidines. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry. The thienopyrimidine scaffold is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives can be achieved through various methods. One approach involves the cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, leading to the formation of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones with good yields . Another method includes the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones using a consecutive method that involves an aza-Wittig reaction followed by a reaction with various amines, phenols, or alcohols .

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives can be elucidated using spectroscopic techniques such as FT-IR and FT-Raman. For instance, the vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was carried out using these techniques, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory (DFT) methods .

Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions. For example, the reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids results in the cleavage of the substrate and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants demonstrate the versatility of thienopyrimidine derivatives in forming new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives can be influenced by their molecular structure. For example, the crystal packing of a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound reveals the formation of a layered structure due to intermolecular hydrogen bonding and arene-arene interactions . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be analyzed using computational methods, providing insights into the reactivity and stability of these compounds .

Scientific Research Applications

Enzyme Inhibition and Antitumor Activity

One study highlighted the synthesis of compounds related to 3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes in DNA synthesis and repair pathways. The study found that these compounds, particularly the classical analogue, exhibited potent inhibitory activity against human TS and DHFR, making them promising candidates for cancer therapy (Gangjee et al., 2008).

Anticancer Properties

Another research effort focused on the antitumor properties of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. This study synthesized a series of novel compounds, demonstrating that many of them showed potent anticancer activity comparable to that of doxorubicin, a widely used chemotherapeutic agent, against several human cancer cell lines (Hafez & El-Gazzar, 2017).

Antimicrobial Applications

A unique application of pyrimidine derivatives was investigated in the context of antimicrobial activity when incorporated into surface coatings and printing ink paste. The study reported the synthesis of compounds with antimicrobial properties, which, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects (El‐Wahab et al., 2015).

Chemical Synthesis and Material Science

Further research explored the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are valuable intermediates in chemical synthesis. This study outlined a straightforward method for producing a series of compounds with diverse substituents, demonstrating the versatility of pyrimidine derivatives in synthesizing novel materials (Santos et al., 2015).

Future Directions

Pyridopyrimidines, including “3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one”, have shown a therapeutic interest and have been studied in the development of new therapies . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

3-methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-10-5-3-4-6-11(10)9-20-15-16-12-7-8-19-13(12)14(18)17(15)2/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNUHAMIFJKDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.